

The Discovery and Development of UAMC-1110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. Developed by the University of Antwerp, this molecule has become a cornerstone in the research and development of FAP-targeted diagnostics and therapeutics.[1] [2] Its exceptional potency and selectivity have positioned it as a lead compound for further preclinical and clinical investigation. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of **UAMC-1110**, including detailed experimental protocols and a summary of its quantitative data.

Introduction: The Emergence of a Potent FAP Inhibitor

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling and fibrosis.[1][2] This differential expression profile makes FAP an attractive target for therapeutic intervention. The pursuit of selective FAP inhibitors led to the discovery of **UAMC-1110** by researchers at the University of Antwerp.[1] **UAMC-1110** is recognized for its



low nanomolar affinity for FAP and high selectivity over related proteases such as Dipeptidyl Peptidase 4 (DPP4) and Prolyl Oligopeptidase (PREP).[1][3]

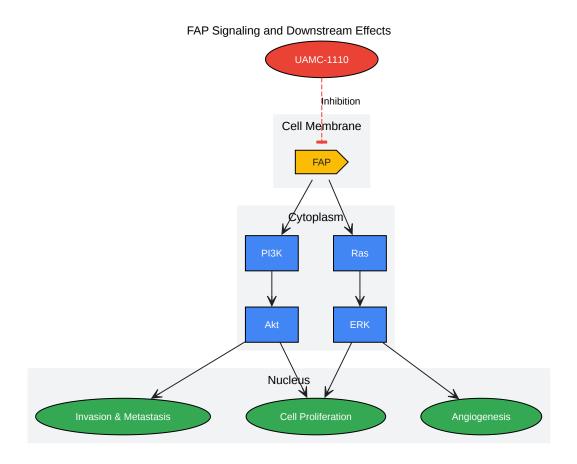
Mechanism of Action: Selective Inhibition of FAP

UAMC-1110 exerts its biological effect through the potent and selective inhibition of the enzymatic activity of FAP. FAP's enzymatic activity is believed to play a crucial role in extracellular matrix degradation, tumor growth, and angiogenesis.[4][5] By binding to the active site of FAP, **UAMC-1110** blocks its proteolytic function, thereby interfering with these pathological processes. The high selectivity of **UAMC-1110** for FAP over other serine proteases minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.

Signaling Pathways Influenced by FAP Inhibition

FAP is known to influence several key signaling pathways that promote tumor progression. Inhibition of FAP by **UAMC-1110** is anticipated to modulate these pathways, leading to antitumor effects. The downstream signaling of FAP involves the PI3K/Akt and Ras-ERK pathways, which are critical for cell proliferation, survival, and migration.[4][6] By inhibiting FAP, **UAMC-1110** can indirectly downregulate these pro-tumorigenic signaling cascades.





Click to download full resolution via product page

Figure 1: Simplified FAP signaling pathway and the inhibitory action of UAMC-1110.

Quantitative Data Summary

The potency and selectivity of **UAMC-1110** have been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for **UAMC-1110** and its derivatives.



Compound	Target	IC50 (nM)	Reference
UAMC-1110	FAP	3.2	[3]
UAMC-1110	PREP	1800	[3]
UAMC-1110 Derivative 1a	FAP	6.11	[4]
UAMC-1110 Derivative 1b	FAP	15.1	[4]
UAMC-1110 Derivative 1c	FAP	92.1	[4]

Table 1: In vitro inhibitory potency of **UAMC-1110** and its derivatives.

Parameter	Value	Species	Reference
Oral Bioavailability	High	Mice	[3]
Plasma Half-life	Extended	Mice	[3]

Table 2: Preclinical pharmacokinetic parameters of **UAMC-1110**.

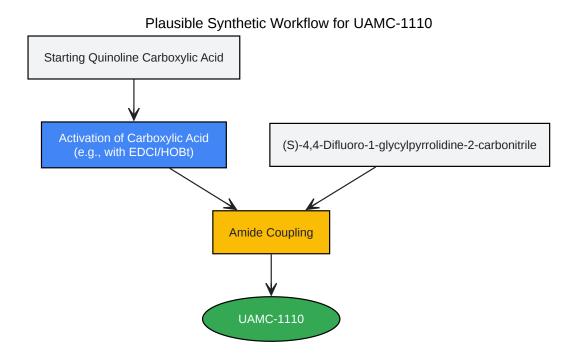
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments in the evaluation of **UAMC-1110**.

Synthesis of UAMC-1110

While the precise, step-by-step synthesis of **UAMC-1110** is proprietary, the synthesis of its derivatives provides a clear indication of the probable synthetic route. The core structure consists of a quinoline moiety linked to a glycyl-2-cyanopyrrolidine warhead. A plausible synthetic workflow is as follows:





Click to download full resolution via product page

Figure 2: A logical workflow for the synthesis of UAMC-1110.

Protocol:

- Activation of Quinoline Carboxylic Acid: The starting quinoline carboxylic acid is activated
 using standard peptide coupling reagents such as 1-Ethyl-3-(3dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an
 appropriate organic solvent (e.g., DMF or DCM).
- Amide Coupling: The activated quinoline derivative is then reacted with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile to form the final amide bond.
- Purification: The crude product is purified using column chromatography or recrystallization to yield pure **UAMC-1110**.



Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of **UAMC-1110** required to inhibit 50% of FAP's enzymatic activity.

Materials:

- Recombinant human FAP protein
- Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
- UAMC-1110
- Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
- 96-well plates
- Plate reader capable of fluorescence detection

Protocol:

- Prepare serial dilutions of UAMC-1110 in the assay buffer.
- In a 96-well plate, add the **UAMC-1110** dilutions and the FAP substrate.[4]
- Initiate the reaction by adding the recombinant human FAP protein to each well.[4]
- Incubate the plate at 37°C for a specified time (e.g., 1 hour).[4]
- Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition for each concentration of **UAMC-1110** and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Uptake and Internalization Assay

This assay assesses the ability of **UAMC-1110** derivatives (often radiolabeled) to be taken up by and internalized into FAP-expressing cells.



Materials:

- FAP-expressing cell line (e.g., A549-FAP)
- Radiolabeled UAMC-1110 derivative (e.g., [18F]-labeled)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Glycine-HCl buffer (for stripping surface-bound radioactivity)
- · Gamma counter

Protocol:

- Seed FAP-expressing cells in culture plates and allow them to adhere.
- For blocking studies, pre-treat a subset of cells with an excess of non-radiolabeled UAMC-1110.[4]
- Add the radiolabeled UAMC-1110 derivative to the cells and incubate for various time points at 37°C.[4]
- At each time point, wash the cells with cold PBS to remove unbound radioactivity.
- To measure internalization, incubate the cells with glycine-HCl buffer to strip surface-bound radioactivity.[4]
- Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acidstripped fraction (internalized) using a gamma counter.

Preclinical and Clinical Development

UAMC-1110 has demonstrated high oral bioavailability and a favorable plasma half-life in murine models, indicating its potential for in vivo applications.[3] Its robust preclinical profile has led to its use as the foundational structure for numerous FAP-targeted imaging agents and radiotherapeutics. These derivatives have shown promise in preclinical models for the



diagnosis and treatment of various cancers. While specific toxicology data for **UAMC-1110** is not extensively published, the broader class of FAP inhibitors has been investigated, with some studies on FAP-activated prodrugs showing minimal toxicity in animal models.[2]

A clinical trial involving a **UAMC-1110** derivative has been registered (NCT06942104), signifying the transition of this promising therapeutic platform from preclinical research to clinical evaluation in humans. Further details on the design and outcomes of this trial will be critical in determining the future clinical utility of **UAMC-1110**-based therapies.

Conclusion

UAMC-1110 stands out as a highly potent and selective inhibitor of Fibroblast Activation Protein. Its discovery has paved the way for the development of a new class of targeted diagnostics and therapeutics. The comprehensive data on its mechanism of action, potency, and preclinical performance underscore its significance as a valuable tool for researchers and a promising candidate for further drug development. The ongoing clinical investigation of **UAMC-1110** derivatives will ultimately define its role in the management of cancer and fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]



- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of UAMC-1110: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b611531#understanding-the-discovery-and-development-of-uamc-1110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com